

# Application Notes and Protocols for Studying Dephosphorylation Using SHP2 Inhibitors

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Compound of Interest		
Compound Name:	SPI-1865	
Cat. No.:	B1193605	Get Quote

Note: No specific phosphatase inhibitor with the designation "SPI-1865" was identified in a comprehensive search of available scientific literature. The following application notes and protocols are based on the well-characterized class of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitors, which are critical tools for studying protein tyrosine dephosphorylation. The principles and methods described herein are broadly applicable to the characterization of novel phosphatase inhibitors.

### Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in various cellular signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. [1][2] It is involved in processes such as cell growth, differentiation, and survival.[1][3] Dysregulation of SHP2 activity is implicated in several developmental disorders and cancers, making it a significant therapeutic target.[3][4] Allosteric inhibitors of SHP2 have emerged as valuable chemical probes to investigate its biological functions and as potential therapeutic agents.[3][5] These inhibitors stabilize SHP2 in an auto-inhibited conformation, preventing its catalytic activity.[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SHP2 inhibitors to study dephosphorylation events both in biochemical and cellular contexts.

## **Quantitative Data of Representative SHP2 Inhibitors**



The following table summarizes the inhibitory activities of several well-characterized allosteric SHP2 inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for a given experiment.

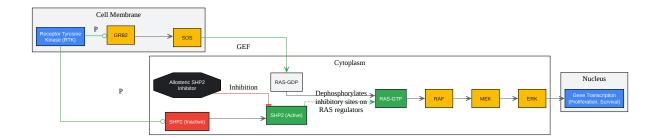
Compound	Target	Biochemica I IC50 (nM)	Cellular pERK Inhibition IC50 (nM)	Cell Proliferatio n IC50 (µM)	Reference Cell Line
TNO155	Wild-Type SHP2	11	8	0.100	KYSE520
SHP099	Wild-Type SHP2	71	-	-	-
RMC-4630 (homologue RMC-4550)	Wild-Type SHP2	0.583	-	-	-
IACS-13909	Wild-Type SHP2	15.7	-	-	-

Table 1: Summary of quantitative data for representative allosteric SHP2 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity or effect by 50%. Data is compiled from publicly available resources.[6]

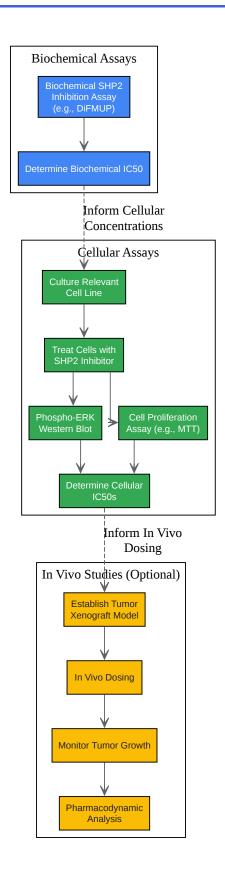
## Signaling Pathway and Experimental Workflow

To effectively study dephosphorylation using SHP2 inhibitors, it is essential to understand the signaling context and to follow a structured experimental workflow.









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### References

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